Yadanzioside-L
Overview
Description
Yadanzioside-L is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . This compound has garnered attention due to its significant antitumor activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Yadanzioside-L involves the isolation of quassinoid glycosides from Brucea javanica. The process typically includes extraction, purification, and structural elucidation using spectral measurements and chemical means . The aglycone of this compound can be prepared from brusatol, another quassinoid glycoside, through specific chemical reactions .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Brucea javanica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The scalability of this process depends on the availability of the plant and the efficiency of the extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions: Yadanzioside-L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include modified quassinoid glycosides with altered functional groups, which can exhibit enhanced or different biological activities .
Scientific Research Applications
Yadanzioside-L has a wide range of scientific research applications:
Mechanism of Action
Yadanzioside-L exerts its effects through multiple mechanisms:
Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antiviral Activity: this compound inhibits the replication of the tobacco mosaic virus by targeting viral proteins and disrupting their function.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Comparison with Similar Compounds
Yadanzioside-L is unique among quassinoid glycosides due to its specific structural features and biological activities. Similar compounds include:
Brusatol: Another quassinoid glycoside with significant antitumor activity.
Bruceine D: Known for its antimalarial and antitumor properties.
Eurycomanone: Exhibits anti-inflammatory and antitumor activities.
Compared to these compounds, this compound stands out for its potent antiviral activity and its potential as a lead compound for developing new therapeutic agents .
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXORSYVERYBCU-GPWDFBTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99132-97-5 | |
Record name | Yadanzioside-L | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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